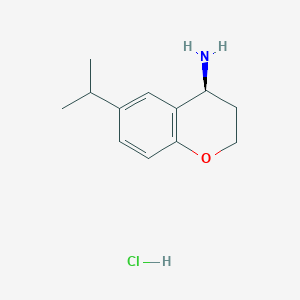
3-ethyl-5-isopropyl-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-5-isopropyl-2-methylphenol, also known as carvacrol, is a monoterpenoid phenol with the molecular formula C10H14O and a molecular weight of 150.2176. It is a naturally occurring compound found in essential oils of various aromatic plants, such as oregano and thyme. Carvacrol is known for its distinctive warm, pungent odor and is widely used for its antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-ethyl-5-isopropyl-2-methylphenol can be synthesized through several methods:
Isolation from Essential Oils: The compound can be isolated from essential oils of oregano and thyme by converting it into its sodium phenoxide form using an alkaline solution, followed by acidification to release the free phenol.
Chemical Synthesis: Another method involves the sulfonation of p-cymene to form p-cymene-2-sulfonic acid, which is then subjected to alkaline fusion to yield the desired product.
Industrial Production Methods
Industrial production of phenol, ethyl-2-methyl-5-(1-methylethyl)- typically involves the extraction from natural sources, such as oregano oil, followed by purification processes to obtain the pure compound .
Analyse Chemischer Reaktionen
3-ethyl-5-isopropyl-2-methylphenol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-ethyl-5-isopropyl-2-methylphenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phenol, ethyl-2-methyl-5-(1-methylethyl)- involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents, ultimately causing cell death. It also interferes with various metabolic pathways within the microbial cells .
Vergleich Mit ähnlichen Verbindungen
3-ethyl-5-isopropyl-2-methylphenol can be compared with other similar compounds, such as:
Thymol: Thymol is another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: Eugenol is a phenolic compound found in clove oil with antimicrobial and analgesic properties.
Menthol: Menthol is a monoterpenoid with a hydroxyl group at the 3-position.
This compound stands out due to its unique combination of antimicrobial properties and its presence in essential oils of widely used aromatic plants .
Eigenschaften
CAS-Nummer |
68084-51-5 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-ethyl-2-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C12H18O/c1-5-10-6-11(8(2)3)7-12(13)9(10)4/h6-8,13H,5H2,1-4H3 |
InChI-Schlüssel |
QTWMLLOLEYPWJU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)C(C)C)O)C |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)C(C)C)O)C |
| 68084-51-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1659710.png)
![3-Ethyl-9,10-dimethoxy-5-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-5-ium-2-one;iodide](/img/structure/B1659711.png)

![Phthalazine, 1-chloro-4-[2-(4-nitrophenyl)diazenyl]-](/img/structure/B1659713.png)




![N1-(2-chlorophenyl)-2-{2-[(2-nitrophenyl)thio]acetyl}hydrazine-1-carbothioamide](/img/structure/B1659721.png)
![1-phenyl-3-[(E)-pyridin-4-ylmethylideneamino]thiourea](/img/structure/B1659722.png)
![(9E)-5-(4-methoxyphenyl)-9-[(4-methoxyphenyl)methylidene]-5,6,7,8-tetrahydro-[1,3]thiazolo[2,3-b]quinazolin-3-one](/img/structure/B1659723.png)
![Bicyclo[3.1.1]heptan-3-one, 2-hydroxy-2,6,6-trimethyl-, oxime](/img/structure/B1659724.png)


